2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound contains both amino and trifluoromethoxy groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
One common synthetic route involves the reaction of 2-Amino-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, depending on the reagents used.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate include:
2-Amino-4-(trifluoromethoxy)phenol: This compound shares the trifluoromethoxy group but lacks the sulphonate group, leading to different reactivity and applications.
2-Amino-4-(trifluoromethoxy)butanoic acid: Another compound with a trifluoromethoxy group, but with different structural features and properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H5F6NO4S |
---|---|
Molekulargewicht |
325.19 g/mol |
IUPAC-Name |
[2-amino-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F6NO4S/c9-7(10,11)18-4-1-2-6(5(15)3-4)19-20(16,17)8(12,13)14/h1-3H,15H2 |
InChI-Schlüssel |
NFVYMROIMQELGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.